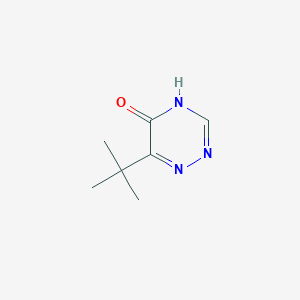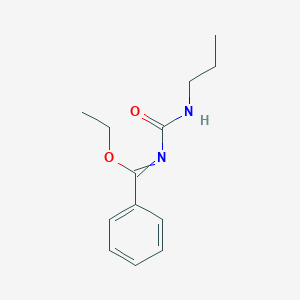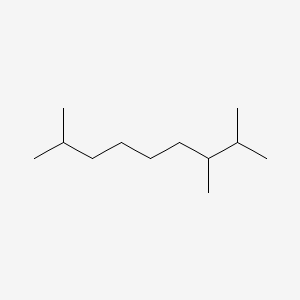
2,2-Dimethyl-3-isopropylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-isopropylhexane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C11H24. This compound is part of a larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a hexane backbone with two methyl groups and one isopropyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-isopropylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For example, starting with 2,2-dimethylhexane, an isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of alkenes or the alkylation of alkanes. The process requires precise control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-isopropylhexane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Haloalkanes such as 2,2-dimethyl-3-isopropylhexyl chloride or bromide.
Scientific Research Applications
2,2-Dimethyl-3-isopropylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-isopropylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. These properties make it useful in various applications, including as a solvent and in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylhexane
- 3-Isopropyl-2-methylhexane
- 2,3-Dimethylpentane
Uniqueness
2,2-Dimethyl-3-isopropylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity due to the steric effects of its substituents.
Properties
CAS No. |
61868-63-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C11H24/c1-7-8-10(9(2)3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
VKABOTNMFKIVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(Ethane-1,2-diyl)bis[N-(3-ethoxypropyl)undec-10-enamide]](/img/structure/B14560414.png)

![2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560422.png)







![N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14560467.png)
![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)
